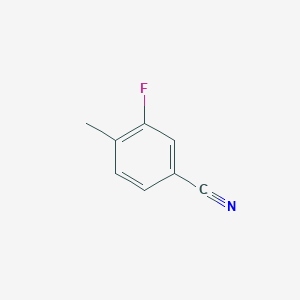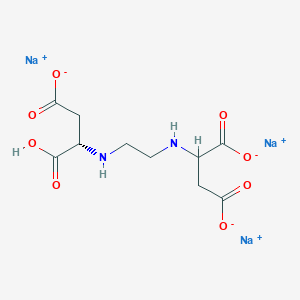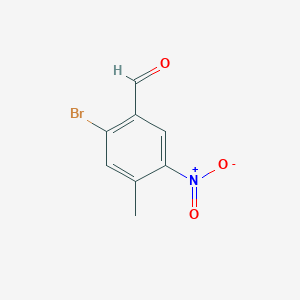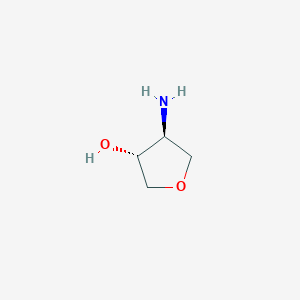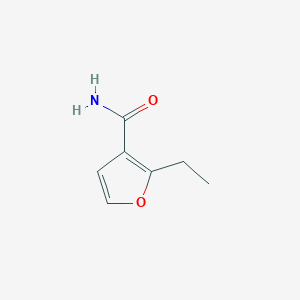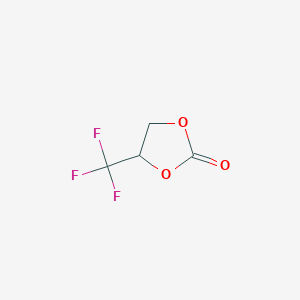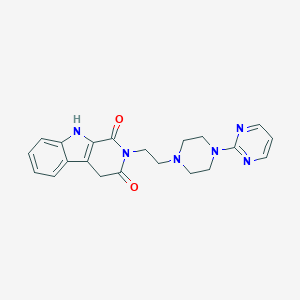
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-, also known as PDB, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a topic of interest for many researchers.
Mécanisme D'action
The mechanism of action of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- involves its interaction with various proteins and enzymes in the body. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to inhibit the activity of CK2, which is involved in cell proliferation and survival. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. In addition, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to reduce oxidative stress and inflammation in the brain by modulating the activity of various enzymes and proteins.
Effets Biochimiques Et Physiologiques
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have various biochemical and physiological effects in the body. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also been shown to reduce inflammation and oxidative stress in the body, which can have a positive effect on overall health. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its wide range of potential applications in various fields of research. However, one limitation of using 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- in lab experiments is its cost, which may limit its accessibility for some researchers.
Orientations Futures
There are many potential future directions for research on 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be further studied for its potential as a therapeutic agent for various types of cancer. In inflammation research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be studied for its potential as an anti-inflammatory agent for various inflammatory diseases. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be studied for its potential as a neuroprotective agent for various neurological disorders. Additionally, the development of new synthesis methods for 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- can be achieved through various methods, including the reaction of 2-aminopyrimidine with 2-(4-bromobenzyl)pyridine, followed by cyclization with maleic anhydride. Another method involves the reaction of 2-aminopyrimidine with 2-(4-bromobenzyl)pyridine, followed by reduction with sodium borohydride. Both methods have been reported to yield high purity 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-.
Applications De Recherche Scientifique
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has shown promising results as an inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
184691-42-7 |
|---|---|
Nom du produit |
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- |
Formule moléculaire |
C21H22N6O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C21H22N6O2/c28-18-14-16-15-4-1-2-5-17(15)24-19(16)20(29)27(18)13-10-25-8-11-26(12-9-25)21-22-6-3-7-23-21/h1-7,24H,8-14H2 |
Clé InChI |
YZFMDALAWOVLHC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
SMILES canonique |
C1CN(CCN1CCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
Autres numéros CAS |
184691-42-7 |
Synonymes |
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidin yl)-1-piperazinyl)ethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



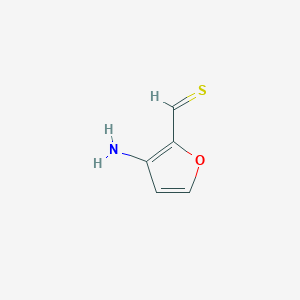
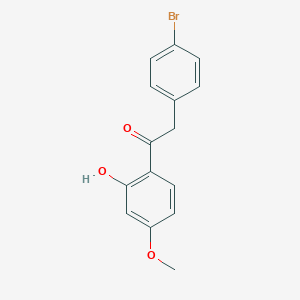
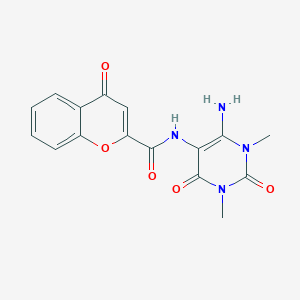
![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
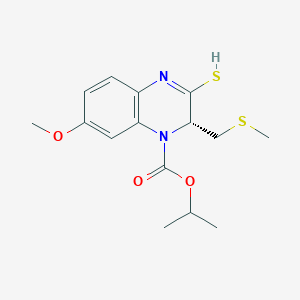
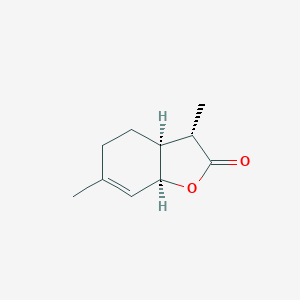
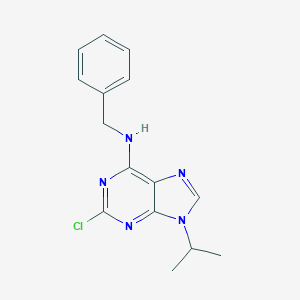
![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)
